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Compound of Interest

Compound Name: Tigecycline tetramesylate

Cat. No.: B10800019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tigecycline, a glycylcycline antibacterial agent, has undergone a comprehensive battery of

preclinical safety studies to characterize its toxicological profile prior to clinical use. This

technical guide provides a detailed overview of the key findings from single-dose and repeated-

dose toxicity, safety pharmacology, genotoxicity, reproductive and developmental toxicity, and

local tolerance studies. The primary target organs for toxicity identified in animal studies include

the hematopoietic and lymphoid systems, gastrointestinal tract, and kidneys. Additionally,

effects on bone and teeth, consistent with the tetracycline class, have been observed. This

document summarizes quantitative data in structured tables, details experimental

methodologies, and provides visual representations of key concepts to facilitate a thorough

understanding of the preclinical safety of tigecycline tetramesylate.

Single-Dose Toxicity
Single-dose toxicity studies were conducted in mice and rats to determine the acute lethal

effects of intravenously administered tigecycline.

Experimental Protocol:
Groups of male and female mice and rats were administered a single intravenous bolus dose

of tigecycline. The animals were observed for clinical signs of toxicity and mortality over a 14-
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day period. The median lethal dose (LD50) was then calculated.

Quantitative Data:
Species Sex LD50 (mg/kg)

Mouse Male 124

Female 98

Rat Male 106

Female 106

Caption: Median Lethal Dose (LD50) of Intravenous Tigecycline.[1]

Repeated-Dose Toxicity
Repeated-dose intravenous toxicity studies were conducted in rats and dogs to evaluate the

potential adverse effects of tigecycline following prolonged administration.

Experimental Protocols:
Rat Studies: Rats were administered daily intravenous doses of tigecycline for periods of up to

13 weeks. The study design included multiple dose groups and a control group. In-life

observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and

ophthalmoscopy were monitored. At the end of the treatment and recovery periods, a full

necropsy and histopathological examination of tissues were performed.

Dog Studies: Dogs received daily intravenous infusions of tigecycline for up to 13 weeks.

Similar to the rat studies, the protocol involved multiple dose groups, a control group, and a

recovery group. Comprehensive clinical observations, physiological measurements, and

laboratory investigations were conducted throughout the study. Extensive histopathological

examinations were performed at termination.

Key Findings:
The primary target organs identified in both rats and dogs were the hematopoietic and

lymphoid systems.[2] Effects included decreased red blood cells, white blood cells, and

platelets. Histopathological findings correlated with these changes, showing bone marrow
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hypocellularity and lymphoid depletion in the spleen, thymus, and lymph nodes.[2] Minor,

reversible renal tubular degeneration was also noted in both species.[2] Additionally, a

histamine-like response was observed in both rats and dogs.[2]

Quantitative Data Summary (Rat - 13-Week Study):
Parameter Low Dose Mid Dose High Dose

Key
Observations

Hematology

Dose-dependent

decreases in red

blood cell count,

hemoglobin,

hematocrit, white

blood cell count,

and platelets.

Clinical

Chemistry

Minimal changes

observed.

Histopathology

(Bone Marrow)

Dose-dependent

hypocellularity.

Histopathology

(Spleen/Thymus)

Lymphoid

depletion.

Quantitative Data Summary (Dog - 13-Week Study):
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Parameter Low Dose Mid Dose High Dose
Key
Observations

Hematology

Significant

decreases in red

and white blood

cell counts, and

platelets at mid

and high doses.

Clinical

Chemistry

Slight, reversible

increases in liver

enzymes at the

high dose.

Histopathology

(Bone Marrow)

Hypocellularity

observed at mid

and high doses.

Histopathology

(Lymphoid

Tissues)

Lymphoid

depletion in

spleen and

lymph nodes.

Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of tigecycline on

vital functions of the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol:
The core battery of safety pharmacology studies was performed in accordance with ICH S7A

guidelines.[3][4]

Central Nervous System (CNS): A functional observational battery and Irwin test were

conducted in rats to evaluate behavioral, neurological, and autonomic effects.

Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram

(ECG) parameters were assessed in telemetered dogs.
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Respiratory System: Respiratory rate and tidal volume were monitored in rats using whole-

body plethysmography.

Key Findings:
No clinically significant adverse effects on the central nervous, cardiovascular, or respiratory

systems were observed at therapeutically relevant exposures.

Genotoxicity
A battery of in vitro and in vivo tests was conducted to evaluate the genotoxic potential of

tigecycline.

Experimental Protocol:
In vitro:

Ames test (bacterial reverse mutation assay) to detect point mutations.

Mouse lymphoma assay or human lymphocyte chromosomal aberration test to assess

clastogenic potential.

In vivo:

Mouse micronucleus test to evaluate chromosomal damage in bone marrow cells.

Key Findings:
Tigecycline was not found to be mutagenic or clastogenic in the standard battery of

genotoxicity tests.

Reproductive and Developmental Toxicity
The potential effects of tigecycline on fertility, embryo-fetal development, and pre- and post-

natal development were investigated in rats and rabbits.

Experimental Protocols:
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Fertility and Early Embryonic Development (Rat): Male and female rats were dosed prior to

and during mating, and females were dosed through implantation. Endpoints included effects

on estrous cycles, mating performance, fertility, and early embryonic development.

Embryo-Fetal Development (Rat and Rabbit): Pregnant rats and rabbits were administered

tigecycline during the period of organogenesis. Dams were monitored for clinical signs and

effects on pregnancy. Fetuses were examined for external, visceral, and skeletal

abnormalities.

Pre- and Post-natal Development (Rat): Pregnant rats were dosed from implantation through

lactation. The effects on maternal behavior, parturition, and lactation were assessed, as well

as the growth, development, and reproductive performance of the offspring.

Key Findings:
Tigecycline was not teratogenic in rats or rabbits. However, consistent with the tetracycline

class of antibiotics, tigecycline crosses the placenta and is found in fetal tissues, including

bone.[5] Administration of tigecycline was associated with slight reductions in fetal weights and

an increased incidence of minor skeletal anomalies, primarily delays in ossification, in both rats

and rabbits at maternally toxic doses.[5] In rats, tigecycline also caused bone discoloration.

Quantitative Data Summary (Embryo-Fetal
Development):
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Species
Dose Level
(mg/kg/day)

Maternal Toxicity Fetal Effects

Rat Low No No significant effects.

Mid Yes

Reduced fetal

weights, delays in

ossification.

High Yes

Increased incidence of

skeletal variations

(delayed ossification).

Rabbit Low No No significant effects.

Mid Yes

Reduced fetal

weights, slight

increase in skeletal

variations.

High Yes

Increased resorptions,

reduced fetal weights,

delays in ossification.

Local Tolerance
The local tolerance of the intravenous formulation of tigecycline was assessed in preclinical

studies.

Experimental Protocol:
The formulation intended for clinical use was administered to animals via intravenous and

perivenous routes. The injection sites were observed for signs of local irritation, and

histopathological examination of the injection sites was performed.

Key Findings:
Intravenous administration of tigecycline was generally well-tolerated. Mild, transient local

irritation was observed at the injection site in some animals.
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Signaling Pathways and Experimental Workflows
Proposed Mechanism of Hematopoietic Toxicity
Tigecycline, like other tetracyclines, is known to inhibit mitochondrial protein synthesis.[6][7][8]

This is due to the similarity between mitochondrial and bacterial ribosomes. The 13 proteins

encoded by mitochondrial DNA are essential components of the electron transport chain.

Inhibition of their synthesis can lead to mitochondrial dysfunction, impaired cellular respiration,

and ultimately, apoptosis. This is a plausible mechanism for the observed bone marrow

hypocellularity and subsequent cytopenias seen in preclinical studies.[9]
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Caption: Tigecycline's Proposed Mechanism of Hematopoietic Toxicity.

General Workflow for a Repeated-Dose Toxicity Study
The following diagram illustrates a typical workflow for a preclinical repeated-dose toxicity

study, as described in the experimental protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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